molecular formula C11H15ClN4O B6462123 2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride CAS No. 2549027-04-3

2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride

Cat. No.: B6462123
CAS No.: 2549027-04-3
M. Wt: 254.71 g/mol
InChI Key: LLPRCATVWQOXJW-UHFFFAOYSA-N
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Description

2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride is a chemical compound with a molecular formula of C11H15ClN4O and a molecular weight of 254.71 g/mol. This compound is a solid at room temperature and is primarily used for research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride involves a [3+2] cycloaddition reaction. This reaction typically involves nitrile imines and arylidenethiohydantoins as starting materials . The nitrile imines are generated in situ from hydrazonyl chlorides, and the reaction occurs at the C=C and C=S dipolarophiles in the thiohydantoin moiety . The reaction conditions are generally mild, and the yields are moderate to good .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antitumor effects.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to act as covalent inhibitors against KRAS G12C, a protein involved in cancer. The compound’s structure allows it to bind covalently to the target protein, thereby inhibiting its activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with similar structural features.

    Thia-tetraazaspiro[4.4]nonenones: Compounds with sulfur atoms in the spirocyclic structure.

Uniqueness

2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride is unique due to its specific arrangement of nitrogen atoms in the spirocyclic structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-phenyl-1,2,4,7-tetrazaspiro[4.4]nonan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O.ClH/c16-10-13-11(6-7-12-8-11)14-15(10)9-4-2-1-3-5-9;/h1-5,12,14H,6-8H2,(H,13,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPRCATVWQOXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12NC(=O)N(N2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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